molecular formula C18H10N4O3S B2903938 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 922099-57-8

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2903938
CAS No.: 922099-57-8
M. Wt: 362.36
InChI Key: IZQXVHYPPJYRAT-UHFFFAOYSA-N
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including benzofuran, oxadiazole, and benzothiazole. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazole derivatives, another component of the compound, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

It’s known that benzofuran derivatives have a wide range of biological and pharmacological applications . Thiazole derivatives, another component of the compound, have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Benzofuran and thiazole derivatives, components of the compound, have been associated with a wide range of biological activities and potential applications in many aspects .

Pharmacokinetics

It’s known that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have shown dramatic anticancer activities . Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Action Environment

It’s known that the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of benzofuran derivatives, followed by the formation of oxadiazole and benzothiazole rings. The final step involves the coupling of these intermediates to form the target compound. Specific reaction conditions, such as the use of dehydrative cyclization, transition-metal catalysis, and specific solvents like anhydrous toluene, are crucial for achieving high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and safety, potentially involving continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Explored for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting resistant bacterial strains and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of benzofuran, oxadiazole, and benzothiazole rings, which confer a broad spectrum of biological activities.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O3S/c23-16(11-5-6-12-15(8-11)26-9-19-12)20-18-22-21-17(25-18)14-7-10-3-1-2-4-13(10)24-14/h1-9H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQXVHYPPJYRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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